2,4-Pentadien-1-ol

Description

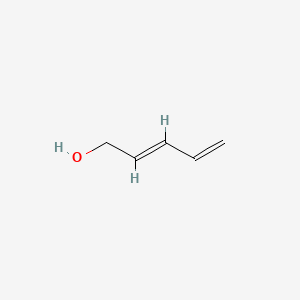

Structure

3D Structure

Properties

IUPAC Name |

(2E)-penta-2,4-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-3-4-5-6/h2-4,6H,1,5H2/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZNIBVNGPLHAC-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4949-20-6 | |

| Record name | 2,4-Pentadiene-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004949206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

2,4-Pentadien-1-ol fundamental properties

An In-depth Technical Guide to the Fundamental Properties of 2,4-Pentadien-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 2,4-pentadien-1-ol, a dienyl alcohol of interest in various chemical and biological research fields. This document collates available data on its chemical and physical characteristics, outlines plausible experimental protocols for its synthesis and purification, and discusses its known biological effects and potential mechanisms of action.

Chemical and Physical Properties

2,4-Pentadien-1-ol, with the IUPAC name (2E)-penta-2,4-dien-1-ol, is an unsaturated alcohol with the chemical formula C₅H₈O[1]. Its fundamental properties are summarized in the tables below. It is important to note that while computed data is readily available, experimentally determined values for some properties are scarce in the literature.

Table 1: General and Physical Properties of 2,4-Pentadien-1-ol

| Property | Value | Source |

| IUPAC Name | (2E)-penta-2,4-dien-1-ol | PubChem[1] |

| Synonyms | 2,4-Pentadienol, trans-2,4-pentadienol | PubChem[1] |

| CAS Number | 4949-20-6 | PubChem[1] |

| Molecular Formula | C₅H₈O | PubChem[1] |

| Molecular Weight | 84.12 g/mol | PubChem[1] |

| Appearance | Colorless Liquid (Predicted) | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); sparingly soluble in water (Predicted) | - |

Table 2: Computed Physicochemical Properties of 2,4-Pentadien-1-ol

| Property | Value | Source |

| XLogP3-AA | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 84.057514874 Da | PubChem[1] |

| Monoisotopic Mass | 84.057514874 Da | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 6 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

Spectroscopic Data (Representative)

Table 3: Predicted ¹H NMR Spectral Data for 2,4-Pentadien-1-ol in CDCl₃

| Proton Label | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

| H on C1 (-CH₂OH) | ~4.1 | d | 5.5 | 2H |

| H on C2 (=CH-) | ~5.8 | dt | 15.0, 5.5 | 1H |

| H on C3 (=CH-) | ~6.2 | ddt | 15.0, 10.5, 1.0 | 1H |

| H on C4 (=CH-) | ~5.2 | ddt | 17.0, 10.5, 1.5 | 1H |

| H on C5 (cis to C4-H) | ~5.1 | d | 10.5 | 1H |

| H on C5 (trans to C4-H) | ~5.3 | d | 17.0 | 1H |

| H on -OH | Variable | s | - | 1H |

Table 4: Predicted ¹³C NMR Spectral Data for 2,4-Pentadien-1-ol in CDCl₃

| Carbon Label | Chemical Shift (ppm) |

| C1 (-CH₂OH) | ~63 |

| C2 (=CH-) | ~129 |

| C3 (=CH-) | ~132 |

| C4 (=CH-) | ~137 |

| C5 (=CH₂) | ~115 |

Mass Spectrum (Representative): The mass spectrum of a similar unsaturated alcohol would be expected to show a molecular ion peak (M⁺) at m/z = 84. Key fragmentation patterns would likely involve the loss of a hydroxyl radical (m/z = 67), water (m/z = 66), and cleavage of the carbon-carbon bonds.

IR Spectrum (Representative): The infrared spectrum of 2,4-pentadien-1-ol is expected to exhibit characteristic absorption bands for the hydroxyl group (a broad peak around 3300 cm⁻¹), C-H stretching of the vinyl groups (around 3010-3090 cm⁻¹), C=C stretching of the conjugated diene system (around 1590 and 1640 cm⁻¹), and C-O stretching of the primary alcohol (around 1050 cm⁻¹).

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of 2,4-pentadien-1-ol are not explicitly documented in readily accessible literature. The following protocols are proposed based on established methods for the synthesis of analogous dienols and allylic alcohols.

Proposed Synthesis via Grignard Reaction

This protocol describes a plausible synthesis of 2,4-pentadien-1-ol via the reaction of a vinyl Grignard reagent with acrolein, followed by an acidic workup.

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Acrolein

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Preparation of Vinylmagnesium Bromide:

-

Activate magnesium turnings (1.2 eq) in a flame-dried, three-neck flask under an inert atmosphere.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of vinyl bromide (1.0 eq) in anhydrous THF via a dropping funnel with stirring. The reaction is initiated by gentle heating.

-

Maintain a gentle reflux during the addition.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acrolein:

-

Cool the prepared vinylmagnesium bromide solution to 0 °C in an ice bath.

-

Slowly add a solution of freshly distilled acrolein (1.0 eq) in anhydrous THF to the stirred Grignard reagent.

-

Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain 2,4-pentadien-1-ol.

-

Caption: Proposed workflow for the synthesis of 2,4-pentadien-1-ol.

Purification Protocol: Fractional Vacuum Distillation

This protocol is a general method for the purification of volatile alcohols like 2,4-pentadien-1-ol from less volatile impurities.

Equipment:

-

Fractional distillation apparatus (Vigreux or packed column)

-

Vacuum source with a pressure gauge

-

Heating mantle

-

Receiving flasks

Protocol:

-

Apparatus Setup: Assemble the fractional distillation apparatus, ensuring all glassware is dry.

-

Sample Preparation: Place the crude 2,4-pentadien-1-ol in the distillation flask.

-

Distillation:

-

Apply vacuum to the system and begin gentle heating.

-

Monitor the temperature at the head of the column.

-

Collect and discard any initial low-boiling fractions.

-

Collect the main fraction at a stable temperature corresponding to the boiling point of 2,4-pentadien-1-ol at the applied pressure.

-

Stop the distillation before the flask goes to dryness.

-

-

Post-Distillation: Allow the apparatus to cool to room temperature before releasing the vacuum.

Biological Activity and Toxicology

Known Toxicological Effects

Studies on the biological effects of 2,4-pentadien-1-ol have revealed significant local and systemic toxicity in animal models. Dermal application in rats resulted in edema, necrosis, and hyperemia[2]. A key finding from these studies is that the toxicity of 2,4-pentadien-1-ol is associated with an increase in capillary permeability[2]. This increased permeability can lead to fluid leakage from the blood vessels into the surrounding tissues, causing the observed edema and contributing to systemic effects.

Proposed Mechanism of Toxicity: Disruption of Vascular Endothelial Signaling

The observed increase in capillary permeability suggests that 2,4-pentadien-1-ol may interfere with the signaling pathways that regulate vascular endothelial barrier function. A central pathway in this regulation is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. While direct evidence for the interaction of 2,4-pentadien-1-ol with this pathway is lacking, a plausible hypothesis is that the compound or its metabolites could disrupt the integrity of endothelial cell junctions.

Unsaturated alcohols can be metabolized to reactive α,β-unsaturated aldehydes, which are known to be electrophilic and can react with cellular nucleophiles, such as cysteine residues in proteins. This could lead to the disruption of key signaling proteins or cytoskeletal components involved in maintaining endothelial barrier function.

Caption: Proposed mechanism of 2,4-pentadien-1-ol-induced vascular permeability.

Conclusion

2,4-Pentadien-1-ol is a reactive dienyl alcohol with documented toxicological effects related to increased vascular permeability. While comprehensive experimental data on its fundamental properties are not fully available, this guide provides a summary of its computed characteristics and outlines plausible experimental procedures for its synthesis and purification. Further research is warranted to fully elucidate its physical properties, spectroscopic profile, and the specific molecular mechanisms underlying its biological activity. This information will be crucial for its potential application in drug development and for understanding its toxicological profile.

References

2,4-Pentadien-1-ol CAS number 4949-20-6

An In-depth Technical Guide to 2,4-Pentadien-1-ol (CAS Number: 4949-20-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Pentadien-1-ol (CAS: 4949-20-6), a conjugated dienol with potential applications in polymer chemistry and as a subject of toxicological research. This document collates available data on its chemical and physical properties, outlines a probable synthetic route, and discusses its known biological effects. A key focus is the elucidation of its toxicological profile, including a proposed mechanism for its observed effects on vascular permeability. While direct applications in drug development are not yet established, its role as a monomer for biocompatible polymers is explored as a potential avenue for future research in drug delivery systems.

Chemical and Physical Properties

2,4-Pentadien-1-ol is an unsaturated alcohol characterized by a five-carbon chain containing two conjugated double bonds and a primary alcohol functional group.[1] This structure imparts specific reactivity, making it a subject of interest in organic synthesis and polymer science.

Table 1: Chemical and Physical Properties of 2,4-Pentadien-1-ol

| Property | Value | Reference |

| CAS Number | 4949-20-6 | [2] |

| Molecular Formula | C₅H₈O | [2] |

| Molecular Weight | 84.12 g/mol | [2] |

| IUPAC Name | (2E)-penta-2,4-dien-1-ol | [2] |

| Synonyms | 2,4-Pentadienol, trans-2,4-pentadienol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Characteristic | [1] |

| XLogP3-AA | 0.8 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 84.057514874 Da | [2] |

| Topological Polar Surface Area | 20.2 Ų | [2] |

Synthesis and Characterization

A plausible and common method for the synthesis of 2,4-Pentadien-1-ol is the reduction of the corresponding aldehyde, 2,4-pentadienal (B1594819). This can be effectively achieved using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Experimental Protocol: Reduction of 2,4-Pentadienal

Materials:

-

2,4-Pentadienal

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-pentadienal in methanol at 0°C (ice bath).

-

Slowly add sodium borohydride to the solution in small portions, maintaining the temperature at 0°C. The addition is exothermic.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-Pentadien-1-ol.

-

The product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Spectroscopic Characterization

-

¹H NMR: Signals corresponding to vinyl protons (δ 5.0-6.5 ppm), a doublet for the methylene (B1212753) protons adjacent to the hydroxyl group (δ ~4.1 ppm), and a broad singlet for the hydroxyl proton.

-

¹³C NMR: Signals for the sp² hybridized carbons of the diene system (δ 110-140 ppm) and a signal for the carbon bearing the hydroxyl group (δ ~60 ppm).

-

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic C=C stretching absorptions around 1600-1650 cm⁻¹.

-

Mass Spectrometry: A molecular ion peak (M⁺) at m/z = 84, and fragmentation patterns corresponding to the loss of water (M-18) and other fragments.[3]

Biological Activity and Toxicology

The primary documented biological effect of 2,4-Pentadien-1-ol is its toxicity. A study in rats revealed both high local and systemic toxicity upon dermal application.

Table 2: Toxicological Profile of 2,4-Pentadien-1-ol in Rats

| Effect | Observation |

| Local Toxicity | Edema and necrosis at the site of application. |

| Systemic Toxicity | Intensive hyperemia of acral parts (ears, snout, paws), severe breathing difficulties, and death in 50% of animals after a single 0.2 ml dermal application. |

| Pathological Changes | Hemorrhage in the alveoli of the lungs. |

| Underlying Cause | Increased permeability of capillaries. |

Proposed Mechanism of Action: Induction of Vascular Permeability

The finding that the toxicity of 2,4-Pentadien-1-ol is linked to increased capillary permeability suggests an interaction with the vascular endothelium. While the specific molecular pathway for this compound has not been elucidated, a hypothetical mechanism can be proposed based on the known effects of other small molecules, such as ethanol, on endothelial barrier function.

Ethanol has been shown to disrupt endothelial cell junctions, leading to increased permeability.[][5][6] This process can involve the activation of signaling cascades that lead to the reorganization of the actin cytoskeleton and the destabilization of adherens and tight junctions. Key signaling molecules implicated in these processes include p38 mitogen-activated protein kinase (MAPK) and Rho GTPases.[7][8]

Based on this, a plausible, though speculative, signaling pathway for 2,4-pentadien-1-ol-induced vascular permeability is presented below. It is hypothesized that as an unsaturated alcohol, 2,4-pentadien-1-ol may interact with endothelial cell membranes or specific receptors, triggering intracellular signaling that compromises the integrity of the endothelial barrier.

Experimental Protocol: In Vitro Assessment of Endothelial Permeability

To investigate this proposed mechanism, an in vitro model using a human umbilical vein endothelial cell (HUVEC) monolayer can be employed.

-

Cell Culture: Culture HUVECs on a transwell insert until a confluent monolayer is formed.

-

Treatment: Treat the HUVEC monolayer with varying concentrations of 2,4-Pentadien-1-ol.

-

Permeability Assay: Measure the passage of a fluorescently labeled high molecular weight dextran (B179266) across the monolayer over time. An increase in fluorescence in the lower chamber indicates increased permeability.

-

Western Blot Analysis: Lyse the treated cells and perform western blotting to analyze the phosphorylation status of p38 MAPK and the activation state of Rho GTPases.

-

Immunofluorescence Microscopy: Fix and stain the treated cells for junctional proteins (e.g., VE-cadherin, ZO-1) and F-actin to visualize any disruption to cell junctions and the cytoskeleton.

Applications in Research and Drug Development

While direct applications of 2,4-Pentadien-1-ol in drug development are not currently documented, its chemical structure suggests potential utility in two main areas: as a research tool for studying vascular biology and as a monomer for the synthesis of biocompatible polymers for drug delivery applications.

The conjugated diene system and the alcohol functional group make 2,4-Pentadien-1-ol a versatile monomer for polymerization. Polymers derived from this monomer could potentially be designed to be biodegradable and biocompatible, making them suitable for creating nanoparticles, hydrogels, or other matrices for controlled drug release.[9][10][11]

Safety and Handling

Given its documented high local and systemic toxicity, 2,4-Pentadien-1-ol should be handled with extreme caution in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of skin contact, the affected area should be washed immediately and thoroughly with soap and water.

Conclusion

2,4-Pentadien-1-ol is a reactive conjugated dienol with a notable toxicological profile characterized by the induction of vascular permeability. While the precise molecular mechanisms underlying this toxicity remain to be fully elucidated, it presents an interesting subject for further research in vascular biology and toxicology. Its potential as a monomer for the synthesis of biocompatible polymers offers a promising, albeit underexplored, avenue for the development of novel drug delivery systems. Further research is warranted to fully characterize its biological activities and to explore its potential applications in the pharmaceutical and biomedical fields.

References

- 1. 2,4-Heptadien-1-ol, (2E,4E)- | C7H12O | CID 5367391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 5. Ethanol-induced lymphatic endothelial cell permeability via MAP-kinase regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acute Alcohol Intoxication-Induced Microvascular Leakage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acute alcohol intoxication-induced microvascular leakage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Formula of 2,4-Pentadien-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Pentadien-1-ol, a five-carbon conjugated diene alcohol, presents a versatile molecular scaffold for applications in organic synthesis and materials science. This document provides a comprehensive overview of its molecular structure, chemical formula, and key physicochemical properties. It details an experimental protocol for its stereoselective synthesis and presents its characteristic spectroscopic data. Furthermore, this guide discusses the known biological effects of 2,4-pentadien-1-ol, highlighting its toxicological profile which is crucial for consideration in any potential therapeutic application.

Molecular Structure and Properties

2,4-Pentadien-1-ol is an organic compound with the chemical formula C₅H₈O.[1] Its structure features a five-carbon chain containing two conjugated double bonds (a diene) and a primary alcohol functional group. The presence of both a conjugated system and a hydroxyl group makes it a bifunctional molecule with significant potential as an intermediate in organic synthesis.[1]

The IUPAC name for the most stable isomer is (2E,4E)-penta-2,4-dien-1-ol. The stereochemistry of the double bonds significantly influences the molecule's overall shape and reactivity.

Physicochemical Data

A summary of the key physicochemical properties of 2,4-pentadien-1-ol is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O | [1] |

| Molecular Weight | 84.12 g/mol | [1] |

| CAS Number | 4949-20-6 | [1] |

| Canonical SMILES | C=C/C=C/CO | [1] |

| InChI Key | ACZNIBVNGPLHAC-ONEGZZNKSA-N | [1] |

| Appearance | Not specified; likely a colorless liquid | |

| Boiling Point | Not precisely determined from sources | |

| Solubility | Not precisely determined from sources |

Table 1: Physicochemical Properties of 2,4-Pentadien-1-ol

Experimental Protocols

Stereoselective Synthesis of (2Z,4E)-2,4-Pentadien-1-ol

A stereoselective synthesis for (2Z,4E)-2,4-pentadien-1-ols has been reported, involving a sequential 1,4-elimination reaction and a[1][2]-Wittig rearrangement.[2] The general workflow for this synthetic approach is outlined below.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway to (2Z,4E)-2,4-pentadien-1-ol.

Detailed Methodology:

The synthesis commences with an (E)-4-alkoxy-2-butenyl benzoate. Treatment of this starting material with a suitable base induces a 1,4-elimination reaction, leading to the formation of a vinyl ether intermediate. This intermediate then undergoes a[1][2]-Wittig rearrangement to yield the desired (2Z,4E)-2,4-pentadien-1-ol with high stereoselectivity.[2] For the specific reagents, concentrations, reaction times, and purification methods, consulting the primary literature is recommended.[2]

Spectroscopic Characterization

Detailed experimental spectroscopic data for 2,4-pentadien-1-ol is not widely available in public databases. The following tables present predicted data and information for structurally similar compounds, which can serve as a reference for researchers working with this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data for a Pentadienol Derivative (Data for a related compound, as specific data for 2,4-pentadien-1-ol is not available)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.0 - 6.5 | m | 4H | Vinylic protons |

| ~4.1 | d | 2H | -CH₂OH |

| ~1.7 | s | 1H | -OH |

Table 3: Predicted ¹³C NMR Data for a Pentadienol Derivative (Data for a related compound, as specific data for 2,4-pentadien-1-ol is not available)

| Chemical Shift (δ) ppm | Assignment |

| ~120 - 140 | Vinylic carbons |

| ~63 | -CH₂OH |

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands for 2,4-Pentadien-1-ol

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 (broad) | O-H stretch (alcohol) |

| ~3010-3100 | =C-H stretch |

| ~1650, 1600 | C=C stretch (diene) |

| ~1050 | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Table 5: Expected Fragmentation Pattern in Mass Spectrometry for 2,4-Pentadien-1-ol

| m/z Ratio | Fragment Ion |

| 84 | [M]⁺ (Molecular ion) |

| 83 | [M-H]⁺ |

| 67 | [M-OH]⁺ |

| 55 | [M-CH₂OH]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

| 39 | [C₃H₃]⁺ |

Biological Activity and Signaling Pathways

Toxicological Profile

Studies on the biological effects of 2,4-pentadien-1-ol have indicated significant local and systemic toxicity in animal models.[2] Dermal application in rats resulted in edema, necrosis, and hyperemia.[2] Systemic effects observed shortly after application included severe breathing difficulties, which were fatal in a portion of the test subjects.[2] Pathological examination revealed hemorrhaging in the alveoli of the lungs, suggesting that the toxicity is mediated by an increase in capillary permeability.[2] These findings underscore the need for caution and appropriate safety measures when handling this compound.

Diagram of Toxicological Effects

Caption: Overview of the toxicological effects of 2,4-pentadien-1-ol.

Signaling Pathways

Currently, there is no specific information available in the reviewed literature detailing the interaction of 2,4-pentadien-1-ol with any biological signaling pathways. The observed toxicological effects, particularly the increase in capillary permeability, suggest a potential interaction with pathways regulating vascular integrity, but further research is required to elucidate the specific molecular targets and mechanisms of action.

Conclusion

2,4-Pentadien-1-ol is a molecule of interest for its potential applications in chemical synthesis. This guide has provided a detailed overview of its molecular structure, properties, and a method for its stereoselective synthesis. The included spectroscopic data, while based on predictions and related compounds due to a lack of publicly available experimental spectra for the parent compound, offers a valuable starting point for its characterization. The significant toxicity of this compound necessitates careful handling and consideration in any future research or development endeavors. Further investigation into its biological activity and potential signaling pathway interactions is warranted to fully understand its toxicological profile and explore any potential therapeutic relevance.

References

Spectroscopic Data of 2,4-Pentadien-1-ol: A Technical Guide

Introduction

2,4-Pentadien-1-ol is an unsaturated alcohol with the chemical formula C₅H₈O. Its structure, featuring a conjugated diene system and a primary alcohol functional group, gives rise to characteristic spectroscopic signatures. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,4-pentadien-1-ol, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide combines predicted data based on established spectroscopic principles with general experimental protocols applicable to the analysis of unsaturated alcohols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,4-pentadien-1-ol. These predictions are based on the analysis of similar compounds and established chemical shift and fragmentation theories.

Table 1: Predicted ¹H NMR Data for 2,4-Pentadien-1-ol

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1 (CH₂) | 4.1 - 4.3 | d | 2H | ~5-7 |

| H-2 | 5.7 - 5.9 | dt | 1H | J(H2-H3) ≈ 15, J(H2-H1) ≈ 5-7 |

| H-3 | 6.0 - 6.2 | m | 1H | - |

| H-4 | 5.0 - 5.2 | d | 1H | J(H4-H3) ≈ 10 |

| H-5 (cis to H-4) | 5.2 - 5.4 | d | 1H | J(H5cis-H4) ≈ 10 |

| H-5 (trans to H-4) | 5.3 - 5.5 | d | 1H | J(H5trans-H4) ≈ 17 |

| OH | Variable (e.g., 1.5 - 4.0) | br s | 1H | - |

Table 2: Predicted ¹³C NMR Data for 2,4-Pentadien-1-ol

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~63 |

| C-2 | ~130 |

| C-3 | ~135 |

| C-4 | ~117 |

| C-5 | ~138 |

Table 3: Predicted IR Absorption Data for 2,4-Pentadien-1-ol

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |

| C-H stretch (sp²) | 3010-3100 | Medium |

| C-H stretch (sp³) | 2850-2960 | Medium |

| C=C stretch (conjugated diene) | 1600-1650 | Medium-Strong |

| C-O stretch (primary alcohol) | 1050-1085 | Strong |

| =C-H bend (out-of-plane) | 900-1000 | Strong |

Table 4: Predicted Mass Spectrometry Data for 2,4-Pentadien-1-ol

| m/z | Proposed Fragment | Notes |

| 84 | [M]⁺ | Molecular ion peak. |

| 83 | [M-H]⁺ | Loss of a hydrogen atom. |

| 67 | [M-OH]⁺ | Loss of the hydroxyl radical. |

| 55 | [C₄H₇]⁺ | Common fragment for pentadienyl structures. |

| 41 | [C₃H₅]⁺ | Allyl cation. |

| 31 | [CH₂OH]⁺ | Characteristic fragment from α-cleavage of a primary alcohol. |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of 2,4-pentadien-1-ol.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of 2,4-pentadien-1-ol is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).[1] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

A standard proton experiment is performed.

-

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C experiment is performed to obtain singlets for each unique carbon atom.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2,4-pentadien-1-ol.

Methodology:

-

Sample Preparation: As 2,4-pentadien-1-ol is a liquid, a neat spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[2] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[2]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty salt plates or ATR crystal is recorded.

-

The sample is then placed on the plates or crystal, and the sample spectrum is acquired.

-

The instrument typically scans over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2,4-pentadien-1-ol.

Methodology:

-

Sample Introduction: For a volatile compound like 2,4-pentadien-1-ol, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[3] A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) is injected into the GC.

-

Gas Chromatography (GC):

-

The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a nonpolar DB-5ms or a polar wax column).

-

A temperature program is used to elute the compound, for example, starting at 50°C and ramping to 250°C.

-

-

Mass Spectrometry (MS):

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Electron Impact (EI) ionization is commonly used, with a standard energy of 70 eV.

-

The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

-

Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an unknown liquid sample, such as 2,4-pentadien-1-ol.

Caption: Workflow for Spectroscopic Identification.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,4-Pentadien-1-ol

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-pentadien-1-ol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents predicted spectral data, detailed experimental protocols for acquiring such spectra, and a logical workflow for NMR data analysis.

¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (2E,4E)-2,4-pentadien-1-ol. This data is crucial for the identification and structural verification of the compound. The predicted values are based on computational algorithms and provide a reliable reference for experimental observations. For comparative purposes, experimental data for the structurally similar compound, (E,E)-2,4-hexadien-1-ol, is also referenced to aid in spectral interpretation.

Table 1: Predicted ¹H NMR Data for (2E,4E)-2,4-Pentadien-1-ol

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | 4.1 - 4.3 | d | 5.0 - 6.0 |

| H2 | 5.7 - 5.9 | dt | 15.0 - 16.0, 5.0 - 6.0 |

| H3 | 6.1 - 6.3 | m | - |

| H4 | 5.5 - 5.7 | m | - |

| H5 (cis to C4) | 5.0 - 5.2 | d | 10.0 - 11.0 |

| H5 (trans to C4) | 5.2 - 5.4 | d | 16.0 - 17.0 |

| OH | Variable | s | - |

Table 2: Predicted ¹³C NMR Data for (2E,4E)-2,4-Pentadien-1-ol

| Carbon | Chemical Shift (δ, ppm) |

| C1 | 63 - 65 |

| C2 | 128 - 130 |

| C3 | 132 - 134 |

| C4 | 135 - 137 |

| C5 | 117 - 119 |

Experimental Protocols

A standardized experimental protocol is essential for obtaining high-quality and reproducible NMR spectra. The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of 2,4-pentadien-1-ol.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of 2,4-pentadien-1-ol for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.

-

Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to the vial.[1][2][3] Ensure the solvent is of high purity to avoid extraneous signals. Gently swirl the vial to dissolve the sample completely.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[2] To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.[1]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) is typically added to the solvent by the manufacturer. If not present, a small amount can be added. The ¹H and ¹³C signals of TMS are set to 0.00 ppm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans are typically sufficient for good signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): 0-12 ppm.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

-

Number of Scans (NS): 1024 or more scans are often necessary due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 0-220 ppm.

-

Temperature: 298 K (25 °C).

Data Processing and Analysis

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

-

Chemical Shift Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Peak Picking and Integration: Identify all significant peaks and integrate the areas under the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analysis of Multiplicity and Coupling Constants: Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) in the ¹H NMR spectrum to deduce the connectivity of the protons in the molecule.

Visualization of NMR Workflow

The following diagram illustrates the logical workflow from sample preparation to the final analysis and structural confirmation using NMR spectroscopy.

References

An In-depth Technical Guide to the Reactivity and Stability of 2,4-Pentadien-1-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Pentadien-1-ol is a conjugated dienol with a chemical structure that suggests a unique combination of reactivity and instability. This guide provides a comprehensive overview of its known and predicted chemical and biological properties. Due to the limited availability of direct experimental data for 2,4-pentadien-1-ol, this document leverages data from analogous compounds to provide a thorough assessment of its reactivity, stability, and potential biological effects. This guide also outlines detailed hypothetical experimental protocols for its synthesis and handling, and discusses its potential toxicological implications.

Physicochemical Properties

Key physicochemical properties of 2,4-pentadien-1-ol are summarized in the table below. These properties are critical for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O | [1][2] |

| Molecular Weight | 84.12 g/mol | [1][2] |

| CAS Number | 4949-20-6 | [1][2] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Predicted to be soluble in organic solvents and slightly soluble in water. |

Reactivity Profile

The reactivity of 2,4-pentadien-1-ol is dictated by the presence of a primary allylic alcohol and a conjugated diene system. This combination of functional groups makes it susceptible to a variety of chemical transformations.

Electrophilic and Nucleophilic Reactions

The conjugated double bonds are susceptible to electrophilic addition. The hydroxyl group can act as a nucleophile or be protonated and eliminated in the presence of acid, leading to the formation of a stabilized pentadienyl cation. This cation can then react with nucleophiles at multiple positions.

Oxidation

The primary alcohol is readily oxidized to an aldehyde (2,4-pentadienal) and further to a carboxylic acid. The conjugated diene system is also prone to oxidation, which can lead to the formation of epoxides and other oxygenated derivatives.

Polymerization

Conjugated dienes are known to undergo polymerization, and 2,4-pentadien-1-ol is expected to be no exception. Polymerization can be initiated by heat, light, or the presence of radical initiators.

Peroxide Formation

Similar to other unsaturated alcohols and ethers, 2,4-pentadien-1-ol is likely to form explosive peroxides upon exposure to air and light.[3][4][5][6][7][8] This is a critical safety consideration for its handling and storage.

Stability

The stability of 2,4-pentadien-1-ol is influenced by its conjugated system, which provides some resonance stabilization. However, the presence of the allylic alcohol and the diene also introduces several pathways for degradation.

Thermal Stability

Upon heating, 2,4-pentadien-1-ol is expected to be unstable. It may undergo decomposition, polymerization, or rearrangement reactions. When heated to decomposition, it is known to emit acrid smoke and irritating vapors.[2]

Photochemical Stability

Polyenes are generally susceptible to photodegradation. Exposure to light, particularly UV radiation, is likely to induce isomerization, cyclization, or polymerization of 2,4-pentadien-1-ol.

Stability in Acidic and Basic Conditions

In acidic media, the alcohol can be protonated and eliminated as water, forming a resonance-stabilized pentadienyl cation, which can lead to a variety of products. In basic conditions, the alcohol is less reactive, but strong bases can deprotonate the hydroxyl group to form an alkoxide.

Experimental Protocols

Due to the lack of specific, validated protocols for 2,4-pentadien-1-ol in the available literature, the following are detailed hypothetical protocols based on established chemical principles and reactions for similar compounds.

Synthesis of 2,4-Pentadien-1-ol by Reduction of 2,4-Pentadienal (B1594819)

A common and effective method for the synthesis of primary alcohols is the reduction of the corresponding aldehyde.

Reactants:

-

2,4-Pentadienal

-

Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous solvent (e.g., methanol (B129727) for NaBH₄, diethyl ether or THF for LiAlH₄)

-

Water

-

Dilute acid (e.g., HCl) for workup

Protocol using Sodium Borohydride:

-

In a round-bottom flask, dissolve 2,4-pentadienal in methanol at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0°C.

-

Acidify the mixture with dilute HCl to neutralize any remaining borohydride and to hydrolyze the borate (B1201080) esters.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude 2,4-pentadien-1-ol.

-

Purify the crude product by vacuum distillation.

Purification by Vacuum Distillation

-

Set up a vacuum distillation apparatus.

-

Place the crude 2,4-pentadien-1-ol in the distillation flask.

-

Slowly reduce the pressure and gently heat the flask.

-

Collect the fraction that distills at the expected boiling point of 2,4-pentadien-1-ol.

Handling and Storage

-

Handling: 2,4-Pentadien-1-ol is a severe skin irritant and is toxic.[2][9] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and peroxide formation.[10] Keep in a cool, dark place away from heat, light, and sources of ignition.[10] Periodically test for the presence of peroxides.[4][5][6][7][8]

Peroxide Testing

A simple qualitative test for peroxides can be performed:

-

Add 1-3 mL of the 2,4-pentadien-1-ol to an equal volume of acetic acid.

-

Add a few drops of 5% potassium iodide solution.

-

The formation of a yellow to brown color indicates the presence of peroxides.[4][5][6][8]

Biological Activity and Toxicology

Known Toxicological Data

Studies in rats have shown that 2,4-pentadien-1-ol exhibits high local and systemic toxicity.[9] Dermal application can cause edema, necrosis, hyperemia, and severe breathing difficulties, which can be fatal.[9] Pathological changes have been observed in the lungs, suggesting that the toxicity may be due to increased capillary permeability.[9]

Hypothetical Mechanism of Toxicity

Unsaturated alcohols can be metabolized by alcohol dehydrogenases to their corresponding reactive aldehydes. In the case of 2,4-pentadien-1-ol, this would produce 2,4-pentadienal. This α,β-unsaturated aldehyde is a Michael acceptor and can readily form adducts with cellular nucleophiles, such as glutathione (B108866) and protein thiols. Depletion of glutathione and modification of proteins can lead to oxidative stress, mitochondrial dysfunction, and activation of cellular stress signaling pathways, ultimately resulting in cytotoxicity.

Data Presentation

Table 1: Physicochemical Properties of 2,4-Pentadien-1-ol and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) |

| 2,4-Pentadien-1-ol | C₅H₈O | 84.12 | Not available | Not available |

| 2,4-Hexadien-1-ol | C₆H₁₀O | 98.14 | 80 @ 12 mmHg | 72 |

| 2,4-Octadien-1-ol | C₈H₁₄O | 126.20 | Not available | 63 |

Data for related compounds from[3][11]

Table 2: Toxicological Data for 2,4-Pentadien-1-ol

| Test | Species | Route | Dose/Concentration | Observation | Reference |

| Acute Toxicity | Rat | Dermal | 0.2 mL | Hyperemia, breathing difficulties, death in 50% of animals | [9] |

| Local Toxicity | Rat | Dermal | 0.2 mL | Edema, necrosis | [9] |

Visualizations

Caption: Synthesis of 2,4-Pentadien-1-ol.

Caption: Hypothetical toxicity pathway.

Caption: Potential degradation pathways.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. ecochem.com.co [ecochem.com.co]

- 6. researchgate.net [researchgate.net]

- 7. Modulation of Tumour-Related Signaling Pathways by Natural Pentacyclic Triterpenoids and their Semisynthetic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Navigating the Handling of 2,4-Pentadien-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2,4-Pentadien-1-ol (CAS No. 4949-20-6). Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific compound, this document combines verified data for 2,4-Pentadien-1-ol with safety information from structurally similar compounds, such as 2,4-Hexadien-1-ol. This information should be used as a robust guideline, with the understanding that all laboratory activities must be preceded by a thorough, site-specific risk assessment.

Hazard Identification and Classification

Based on data for analogous compounds like 2,4-Hexadien-1-ol, it is prudent to handle 2,4-Pentadien-1-ol as if it possesses the following hazards:

-

Flammable Liquid: May be combustible and form explosive mixtures with air upon intense heating.

-

Acute Toxicity (Dermal): Likely toxic in contact with skin.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Likely causes serious eye damage.

-

Harmful if Swallowed.

Physical and Chemical Properties

A summary of the known physical and chemical properties of 2,4-Pentadien-1-ol is provided below.

| Property | Value | Source |

| CAS Number | 4949-20-6 | [2] |

| Molecular Formula | C5H8O | |

| Molecular Weight | 84.12 g/mol | |

| Synonyms | 2,4-Pentadienol, (2E)-penta-2,4-dien-1-ol |

Exposure Controls and Personal Protection

A stringent personal protective equipment (PPE) regimen is mandatory when handling 2,4-Pentadien-1-ol.

| Control | Specification |

| Engineering Controls | Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. |

| Skin Protection | |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Gloves must be inspected before use and disposed of properly after handling. |

| Body Protection | Wear a flame-retardant lab coat and additional chemical-resistant aprons or suits as determined by the risk assessment. |

| Respiratory Protection | If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator with organic vapor cartridges is necessary. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize risk.

Handling

-

Avoid all contact with skin and eyes.

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use non-sparking tools and take precautionary measures against static discharge.

-

Work under an inert atmosphere (e.g., nitrogen or argon) where possible, as similar compounds can be air and light sensitive.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Keep away from oxidizing agents, acid anhydrides, and acid chlorides.

-

Protect from direct sunlight.

-

Store in a locked cabinet or area accessible only to authorized personnel.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Water mist may be used to cool closed containers.

-

Specific Hazards: The substance may be combustible. Thermal decomposition can lead to the release of irritating gases and vapors.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Evacuate Personnel: Restrict access to the spill area.

-

Ensure Ventilation: Provide adequate ventilation.

-

Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames.

-

Contain Spill: Use a non-combustible absorbent material (e.g., sand, earth, vermiculite) to soak up the spill.

-

Collect Waste: Place the absorbed material into a suitable, closed container for disposal.

-

Clean Area: Clean the spill area thoroughly.

-

Personal Protection: Wear appropriate PPE during cleanup.

Logical Workflow for Safe Handling

The following diagram illustrates the decision-making process and workflow for safely handling 2,4-Pentadien-1-ol.

Caption: Logical workflow for the safe handling of 2,4-Pentadien-1-ol.

This guide is intended to provide detailed safety and handling information. It is the responsibility of the user to ensure that all procedures are conducted in accordance with institutional and regulatory safety standards.

References

An In-depth Technical Guide to the Biological Effects and Toxicity of 2,4-Pentadien-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Pentadien-1-ol, a conjugated unsaturated primary alcohol, demonstrates significant biological activity and poses considerable toxicological concerns. This technical guide provides a comprehensive overview of its known biological effects and toxicity profile, with a focus on its acute toxicity, potential metabolic activation, and subsequent cellular and systemic effects. This document summarizes available quantitative data, details relevant experimental protocols for toxicological assessment, and visualizes key signaling pathways implicated in its mechanism of action. The information presented is intended to inform risk assessment and guide future research in the fields of toxicology and drug development.

Introduction

2,4-Pentadien-1-ol (CAS No. 4949-20-6) is an organic compound with the molecular formula C5H8O. Its structure, featuring a conjugated diene system and a primary alcohol functional group, makes it a reactive molecule with applications as a monomer in the synthesis of biocompatible polymers and as an intermediate in fine chemical production. However, its chemical reactivity also underlies its significant toxicological properties. This guide delves into the current understanding of the biological interactions and adverse effects of this compound.

Biological Effects

The primary biological effects of 2,4-Pentadien-1-ol are characterized by severe local and systemic toxicity, largely attributed to its ability to increase capillary permeability.

Acute Toxicity

Studies in animal models have demonstrated that 2,4-Pentadien-1-ol exhibits high acute toxicity upon dermal exposure. In rats, a single dermal application of 0.2 ml resulted in rapid onset of systemic effects, including intense hyperemia of acral parts (ears, snout, and paws) and severe breathing difficulties, leading to death in 50% of the animals.[1] Local effects at the site of application include edema and necrosis.[1] The primary cause of systemic toxicity is believed to be a significant increase in the permeability of capillaries, leading to fluid leakage and pulmonary hemorrhage.[1]

Mechanism of Action: Increased Capillary Permeability

The observed increase in capillary permeability is a key mechanistic feature of 2,4-Pentadien-1-ol toxicity. While the direct interaction of the parent alcohol with endothelial signaling pathways has not been fully elucidated, it is hypothesized that the compound or its metabolites can trigger signaling cascades that disrupt endothelial cell junctions and increase vascular leakage. Several inflammatory mediators are known to induce such effects through well-defined signaling pathways, including Vascular Endothelial Growth Factor (VEGF), histamine, and bradykinin. These pathways converge on the phosphorylation of junctional proteins and cytoskeletal rearrangement, leading to the formation of intercellular gaps.[2][3][4][5]

Toxicity Profile

The toxicity of 2,4-Pentadien-1-ol is likely mediated by both the parent compound and its metabolic products.

Metabolism

Primary unsaturated alcohols are typically metabolized in the liver by alcohol dehydrogenase (ADH) to their corresponding aldehydes.[6][7][8][9] In the case of 2,4-Pentadien-1-ol, this metabolic activation would yield 2,4-pentadienal. This α,β-unsaturated aldehyde is a reactive electrophile that can readily form covalent adducts with cellular nucleophiles, such as the thiol groups in glutathione (B108866) and proteins. This process, known as Michael addition, can lead to cellular dysfunction and toxicity.[6]

Genotoxicity and Carcinogenicity

While no specific genotoxicity or carcinogenicity studies on 2,4-Pentadien-1-ol were found, its potential metabolite, 2,4-pentadienal, belongs to the class of α,β-unsaturated aldehydes. Compounds in this class are known to be genotoxic and carcinogenic.[10] Their mechanism of genotoxicity involves the formation of DNA adducts, which can lead to mutations if not repaired. For instance, 2,4-hexadienal (B92074), a structurally similar compound, has been shown to be mutagenic in Salmonella typhimurium and to induce squamous cell neoplasms of the forestomach in rats and mice.[10] Therefore, it is plausible that 2,4-Pentadien-1-ol may exert genotoxic and carcinogenic effects following metabolic activation.

Quantitative Toxicological Data

Limited quantitative toxicological data for 2,4-Pentadien-1-ol is available in the public literature.

| Endpoint | Species | Route | Value | Reference |

| Acute Dermal LD50 | Rat | Dermal | Death in 50% of animals with 0.2 ml | [1] |

Note: A formal LD50 value in mg/kg body weight has not been reported. The provided data indicates high toxicity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the toxicological assessment of 2,4-Pentadien-1-ol.

Acute Dermal Toxicity Study (Modified from OECD 402)

-

Test Animals: Young adult Sprague-Dawley rats (8-12 weeks old).

-

Housing: Housed individually in cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Food and water are provided ad libitum.

-

Preparation of Animals: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Test Substance Preparation and Application: The test substance is applied uniformly over a clipped area of approximately 10% of the total body surface area. The application site is then covered with a porous gauze dressing.

-

Dose Levels: A range of dose levels should be used to determine the LD50. Based on the available data, initial doses should be low.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the first day and at least daily thereafter.

-

Pathology: All animals (those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.

Bacterial Reverse Mutation Test (Ames Test) (Modified from OECD 471)

-

Principle: This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs.

-

Test Strains: A set of bacterial strains is used, for example, S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101).

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix from induced rat liver) to account for the metabolic conversion of the test substance to mutagenic metabolites.

-

Procedure: The test substance, bacterial culture, and S9 mix (or buffer) are mixed and plated on a minimal agar (B569324) medium. After incubation for 48-72 hours, the number of revertant colonies is counted.

-

Data Analysis: An increase in the number of revertant colonies in a dose-dependent manner compared to the negative control indicates a mutagenic potential.

In Vitro Mammalian Chromosomal Aberration Test (Modified from OECD 473)

-

Principle: This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

-

Cell Cultures: A suitable cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, is used.

-

Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.

-

Procedure: Cell cultures are exposed to the test substance at various concentrations for a defined period. After treatment, the cells are arrested in metaphase, harvested, and stained.

-

Analysis: Metaphase cells are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Data Evaluation: A statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations indicates a positive result.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways of key inflammatory mediators that lead to increased vascular permeability, a primary toxic effect of 2,4-Pentadien-1-ol.

References

- 1. Biological effects of 2,4-pentadiene-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signal transduction pathways in enhanced microvascular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of increased endothelial permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 7. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Khan Academy [khanacademy.org]

- 9. ALCOHOL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NTP toxicology and carcinogensis Studies of 2,4-hexadienal (89% trans,trans isomer, CAS No. 142-83-6; 11% cis,trans isomer) (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2,4-Pentadien-1-ol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of the isomers of 2,4-pentadien-1-ol. Due to a scarcity of experimentally determined data for the specific isomers, this document primarily presents computed properties and outlines established experimental protocols for their determination.

Introduction to 2,4-Pentadien-1-ol Isomers

2,4-Pentadien-1-ol (C₅H₈O) is an unsaturated alcohol that can exist as several geometric isomers due to the presence of two double bonds. The key isomers are:

-

(2E,4E)-2,4-pentadien-1-ol

-

(2E,4Z)-2,4-pentadien-1-ol

-

(2Z,4E)-2,4-pentadien-1-ol

-

(2Z,4Z)-2,4-pentadien-1-ol

These isomers share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms, which can lead to variations in their physical and chemical properties. Understanding these properties is crucial for applications in chemical synthesis, material science, and drug development.

Quantitative Physical Properties

| Physical Property | Computed Value | Reference |

| Molecular Weight | 84.12 g/mol | [1][2] |

| Molecular Formula | C₅H₈O | [1][2] |

| XLogP3-AA (LogP) | 0.8 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 84.057514874 Da | [2] |

| Monoisotopic Mass | 84.057514874 Da | [2] |

| Topological Polar Surface Area | 20.2 Ų | [2] |

| Heavy Atom Count | 6 | [1] |

Note: The properties listed are for the general 2,4-pentadiene-1-ol structure and may vary between different isomers.

Experimental Protocols for Physical Property Determination

The following sections detail standard experimental methodologies for determining the key physical properties of liquid organic compounds like the 2,4-pentadien-1-ol isomers.

The boiling point is a fundamental physical property that can be used to identify and assess the purity of a liquid.

Methodology: Capillary Method [3][4][5][6]

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into a test tube.[3] A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.[3][4]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the liquid sample.[3] This assembly is then placed in a heating bath (e.g., an oil bath or a Mel-Temp apparatus).[5][7]

-

Heating and Observation: The heating bath is heated gently and stirred continuously to ensure uniform temperature distribution.[8] As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[3][6]

-

Measurement: The boiling point is recorded as the temperature at which the rapid and continuous stream of bubbles ceases, and the liquid begins to enter the capillary tube upon slight cooling.[3][6] For accuracy, the heating rate should be slow near the boiling point.[4]

For compounds that are solid at room temperature, the melting point is a crucial indicator of purity.

Methodology: Capillary Method with a Melting Point Apparatus [8][9][10][11]

-

Sample Preparation: A small amount of the finely powdered, dry solid sample is packed into a capillary tube sealed at one end, to a height of 1-2 mm.[8][10]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus (e.g., a Mel-Temp or Fisher-Johns apparatus).

-

Heating and Observation: The sample is heated rapidly at first to get an approximate melting point, then cooled and reheated slowly (about 1-2°C per minute) near the expected melting point.

-

Measurement: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.[8][11] A sharp melting point range (0.5-1°C) is indicative of a pure compound.[11]

Density is the mass per unit volume of a substance and is a characteristic physical property.

Methodology: Mass and Volume Measurement [12][13][14][15]

-

Mass Measurement: The mass of a clean, dry measuring vessel (e.g., a graduated cylinder or a pycnometer/density bottle) is determined using an electronic balance.[12][13]

-

Volume Measurement: A known volume of the liquid is carefully added to the measuring vessel. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[12]

-

Combined Mass Measurement: The mass of the vessel containing the liquid is measured.[12]

-

Calculation: The mass of the liquid is calculated by subtracting the mass of the empty vessel.[13] The density is then calculated using the formula: Density = Mass / Volume.[12] For higher accuracy, measurements should be repeated and an average value calculated.[12]

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a valuable property for identifying and assessing the purity of liquid samples.

Methodology: Refractometer [16][17][18][19][20]

-

Apparatus: An Abbe refractometer is a common instrument used for this purpose.[17]

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read directly from the instrument's scale.

-

Temperature Control: The refractive index is temperature-dependent, so the measurement should be carried out at a constant, recorded temperature.

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology: Saturation Method [21][22][23][24][25]

-

Sample Preparation: A known volume of the solvent (e.g., distilled water, ethanol) is placed in a test tube or flask.[23]

-

Solute Addition: Small, measured amounts of the solute (the 2,4-pentadien-1-ol isomer) are incrementally added to the solvent while stirring or shaking continuously.[23][24] The temperature of the system should be kept constant.[23]

-

Observation: The addition of the solute continues until a point where it no longer dissolves, and a saturated solution is formed.[21]

-

Quantification: The total amount of solute that dissolved in the known volume of solvent is used to express the solubility, typically in units of g/100 mL or mol/L.

Visualization of Isomeric Relationships

The following diagram illustrates the logical relationship between the different geometric isomers of 2,4-pentadien-1-ol.

Caption: Relationship between 2,4-pentadien-1-ol and its geometric isomers' physical properties.

References

- 1. Page loading... [guidechem.com]

- 2. 2,4-Pentadiene-1-ol | C5H8O | CID 6440184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 4. Video: Boiling Points - Procedure [jove.com]

- 5. phillysim.org [phillysim.org]

- 6. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 7. youtube.com [youtube.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. westlab.com [westlab.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. alnoor.edu.iq [alnoor.edu.iq]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. homesciencetools.com [homesciencetools.com]

- 16. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 17. pubs.aip.org [pubs.aip.org]

- 18. researchgate.net [researchgate.net]

- 19. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 24. education.com [education.com]

- 25. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to 2,4-Pentadien-1-ol: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-pentadien-1-ol, a conjugated dienol of interest in organic synthesis and with noted biological effects. This document details its chemical and physical properties, explores the historical development of its synthesis, presents detailed experimental protocols for its preparation, and discusses its known biological activities and toxicological profile. Particular emphasis is placed on modern stereoselective synthetic routes and the mechanistic basis for its toxicity. The information is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development.

Introduction

2,4-Pentadien-1-ol, a five-carbon unsaturated alcohol with conjugated double bonds, represents a simple yet versatile scaffold in organic chemistry. Its structure, featuring both a primary alcohol and a conjugated diene system, allows for a variety of chemical transformations, making it a potentially useful building block in the synthesis of more complex molecules. While not as extensively studied as some other unsaturated alcohols, its unique electronic and structural features have garnered scientific interest. This guide aims to consolidate the available knowledge on its discovery, synthesis, and biological implications.

Physicochemical Properties

2,4-Pentadien-1-ol is a colorless liquid with the molecular formula C₅H₈O. Its structure and key physicochemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (2E,4E)-penta-2,4-dien-1-ol |

| Synonyms | trans,trans-2,4-Pentadien-1-ol, Sorbic alcohol |

| CAS Number | 4949-20-6 |

| Molecular Formula | C₅H₈O |

| Molecular Weight | 84.12 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~148-150 °C |

| Solubility | Soluble in organic solvents, slightly soluble in water. |

Discovery and History of Synthesis

A significant advancement in the controlled synthesis of related dienols came with the development of stereoselective methods. A notable example is the synthesis of (2Z,4E)-2,4-pentadien-1-ols, which provides a clear and adaptable experimental workflow for obtaining specific stereoisomers. This highlights a shift from classical, often non-selective reductions to modern, highly controlled synthetic strategies.

One of the common precursors for the synthesis of related dienols is sorbic acid (2,4-hexadienoic acid), and methods for its reduction to sorbic alcohol (2,4-hexadien-1-ol) are well-documented. These methods, often employing reducing agents like metal hydrides, provide a conceptual basis for the synthesis of 2,4-pentadien-1-ol from 2,4-pentadienoic acid.

Experimental Protocols for Synthesis

Stereoselective Synthesis of a (2Z,4E)-2,4-Pentadien-1-ol Derivative

This protocol is adapted from a reported stereoselective synthesis of a substituted 2,4-pentadien-1-ol and illustrates a modern approach to obtaining specific isomers.

Experimental Workflow:

Caption: Stereoselective synthesis of a (2Z,4E)-2,4-pentadien-1-ol.

Methodology:

-

1,4-Elimination: To a solution of the starting (E)-4-alkoxy-2-butenyl benzoate in an anhydrous solvent such as THF at low temperature (-78 °C), a strong base like potassium tert-butoxide (t-BuOK) is added. The reaction mixture is stirred for a specified time to facilitate the 1,4-elimination, leading to the formation of a (Z)-vinyl ether intermediate.

-